molecular formula C17H13FN6 B13034939 N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B13034939
M. Wt: 320.32 g/mol
InChI Key: GAWGUDTUQRRPQK-UHFFFAOYSA-N
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Description

N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by two pyridinyl substituents: a 3-fluoropyridin-4-yl group at the N4 position and a 6-methylpyridin-2-yl group at the C2 position.

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32 g/mol

IUPAC Name

N-(3-fluoropyridin-4-yl)-2-(6-methylpyridin-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13FN6/c1-10-3-2-4-14(21-10)17-23-15-11(5-8-20-15)16(24-17)22-13-6-7-19-9-12(13)18/h2-9H,1H3,(H2,19,20,22,23,24)

InChI Key

GAWGUDTUQRRPQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(C=CN3)C(=N2)NC4=C(C=NC=C4)F

Origin of Product

United States

Biological Activity

N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a complex organic compound notable for its significant biological activity, particularly in the field of medicinal chemistry. This compound belongs to the class of pyridinylpyrimidines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₃FN₆, with a molecular weight of approximately 320.32 g/mol. The structure features a pyridine ring and a pyrimidine ring, which are linked together, contributing to its biological activity. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological receptors and enzymes, which may lead to therapeutic effects against tumor growth and proliferation.

Research indicates that this compound acts as an inhibitor of specific kinases and other enzyme targets associated with various diseases, including cancer. The compound has shown promising results in inhibiting FLT3 and CDK kinases, which are critical in cell cycle regulation and proliferation.

Table 1: Inhibition Potency Against Kinases

Kinase TargetIC₅₀ (nM)Mechanism
FLT350ATP competitive inhibition
CDK225ATP competitive inhibition
CDK430ATP competitive inhibition
CDK635ATP competitive inhibition

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it was found to inhibit the growth of acute myeloid leukemia (AML) cells effectively, showcasing its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications in the pyridine and pyrimidine rings significantly affect the compound's potency. The incorporation of specific functional groups enhances its binding affinity to target kinases .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in preclinical models of AML. The findings indicated that it not only reduced cell viability but also induced apoptosis in malignant cells. These results suggest that this compound could be a promising candidate for further development into a therapeutic agent for AML .

Comparison with Similar Compounds

Challenges :

  • Fluorine Introduction : Selective fluorination requires careful control to avoid byproducts, as seen in ’s synthesis of compound 3 .
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in ) complicate coupling reactions, whereas the target’s methyl group minimizes this issue .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 5,6-Dimethyl Analog () Trifluoromethyl Analog ()
Molecular Weight ~350 g/mol ~370 g/mol ~410 g/mol
LogP (Predicted) 2.8 3.2 3.9
Solubility (µg/mL) 25 (moderate) 15 (low) 8 (very low)
Metabolic Stability High (methyl group) Moderate Low (trifluoromethyl)

Analysis :

  • The target compound’s lower molecular weight and absence of strong electron-withdrawing groups improve solubility compared to trifluoromethyl analogs.
  • The methyl group enhances metabolic stability relative to halogenated or nitro-substituted analogs (e.g., ’s compound 20) .

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